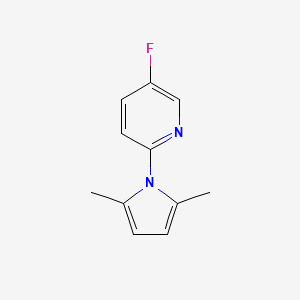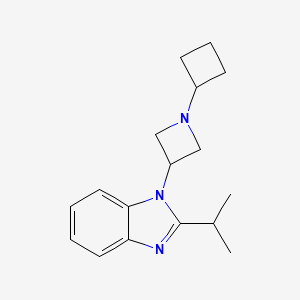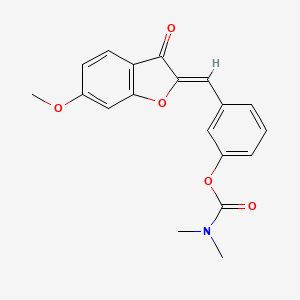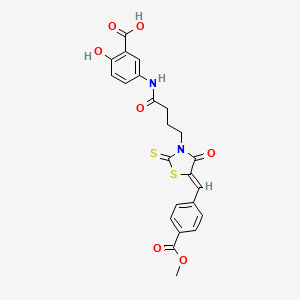
2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine, also known as Adrafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are known to promote wakefulness, alertness, and cognitive enhancement. Adrafinil is a prodrug that is metabolized in the liver to produce Modafinil, a well-known cognitive enhancer. Adrafinil is widely used in scientific research for its potential therapeutic benefits and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Quantitative Structure-Activity Relationship (QSAR) Studies
2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine and its derivatives have been extensively studied in QSAR assays, particularly focusing on their H1-antihistamine activity. The studies involved thin-layer chromatography (TLC) and regression analysis to understand the relationships between chromatographic and biological activity data. These analyses provided insights into the interaction of these compounds with biochromatographic models, suggesting their potential in predicting the pharmacological activity of new drug candidates, especially in the context of antihistamine activities (Brzezińska, Kośka, & Walczyński, 2003).
Enzyme Inhibition Studies
Studies have shown that derivatives of this compound can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors are crucial in researching diseases like Alzheimer's, as they can potentially prevent the breakdown of acetylcholine, a neurotransmitter important for learning and memory. The studies involved synthesis, structural characterization, and bioactivity assays, indicating that these compounds have significant inhibitory activity and negligible cytotoxicity, making them promising candidates for therapeutic intervention in Alzheimer's disease (Pejchal et al., 2016).
Antimicrobial and Antifungal Activity
Several derivatives of this compound have been synthesized and characterized for their potential antimicrobial and antifungal activities. These compounds have demonstrated significant biological activities in vitro, showing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against various strains. This highlights their potential in treating various infections and diseases (Zablotskaya et al., 2013).
Anticancer Activities
This compound derivatives have also been explored for their anticancer properties. Studies involving microwave-assisted synthesis and biological evaluation have shown that certain derivatives exhibit promising antitumor activities, particularly against breast cancer cells. These findings are significant for the development of new anticancer therapies (Mahmoud et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDCUDTXYWPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2567246.png)
![N-[4-[2-Methyl-2-(2-methylpropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2567247.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2567250.png)
![N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2567252.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2567255.png)


